5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one
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Overview
Description
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is a synthetic organic compound with a unique structure that includes a cyclohexenone ring substituted with a piperidylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired ring structure.
Introduction of the Piperidylamino Group: The piperidylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the cyclohexenone with a piperidine derivative under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-cyclohexen-1-one: Lacks the piperidylamino group, making it less versatile in terms of chemical reactivity.
3-(1-Piperidylamino)-2-cyclohexen-1-one: Similar structure but without the dimethyl substitution, which may affect its stability and reactivity.
Uniqueness
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is unique due to the presence of both the dimethyl and piperidylamino groups
Properties
CAS No. |
114640-91-4 |
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Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
5,5-dimethyl-3-(piperidin-1-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22N2O/c1-13(2)9-11(8-12(16)10-13)14-15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3 |
InChI Key |
XXVICKUBNDXIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NN2CCCCC2)C |
Origin of Product |
United States |
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